

An In-depth Technical Guide to E5700: A Potent Squalene Synthase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

E5700 is a potent, quinuclidine-based, synthetic organic compound that acts as a highly specific inhibitor of the enzyme squalene synthase (SQS). Initially investigated as a cholesterol-lowering agent in humans, its robust activity against the SQS of various pathogens has pivoted its primary application towards the development of novel anti-infective therapies. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of **E5700**, with a focus on its potential as a therapeutic agent against parasitic diseases such as Chagas disease and leishmaniasis. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Chemical Structure and Properties of E5700

E5700 is a complex synthetic molecule with the systematic IUPAC name {(3R)-3-[[2-benzyl-6-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl]ethynyl]quinuclidin-3-ol monohydrate}. Its chemical properties are summarized in the table below.



Property	Value
Molecular Formula	C26H31N3O3 · H2O
Molecular Weight	467.58 g/mol
IUPAC Name	{(3R)-3-[[2-benzyl-6-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl]ethynyl]quinuclidin-3-ol monohydrate}
SMILES String	CO[C@@H]1CN(C[C@@H]1O)c1ccc(c(n1)Cc1 ccccc1)C#C[C@]1(O)CN2CCC1CC2
InChI Key	NDEOTZXSBKCQLS-GSLIJJQTSA-N
Compound Class	Synthetic Organic, Quinuclidine derivative

Mechanism of Action: Inhibition of Squalene Synthase

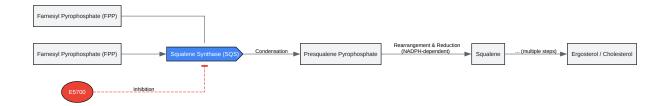
E5700 exerts its biological effect by inhibiting squalene synthase (SQS), a critical enzyme in the sterol biosynthesis pathway. SQS catalyzes the first committed step in sterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] This reaction is a key regulatory point in the pathway leading to the production of essential sterols like cholesterol in mammals and ergosterol in fungi and some protozoa.

The inhibition of SQS by **E5700** has been characterized as noncompetitive or mixed-type, indicating that it does not directly compete with the FPP substrate for binding to the active site. [1] This mode of inhibition leads to a significant reduction in the production of squalene and the subsequent depletion of essential downstream sterols, ultimately disrupting cell membrane integrity and function, and leading to cell death in susceptible organisms.

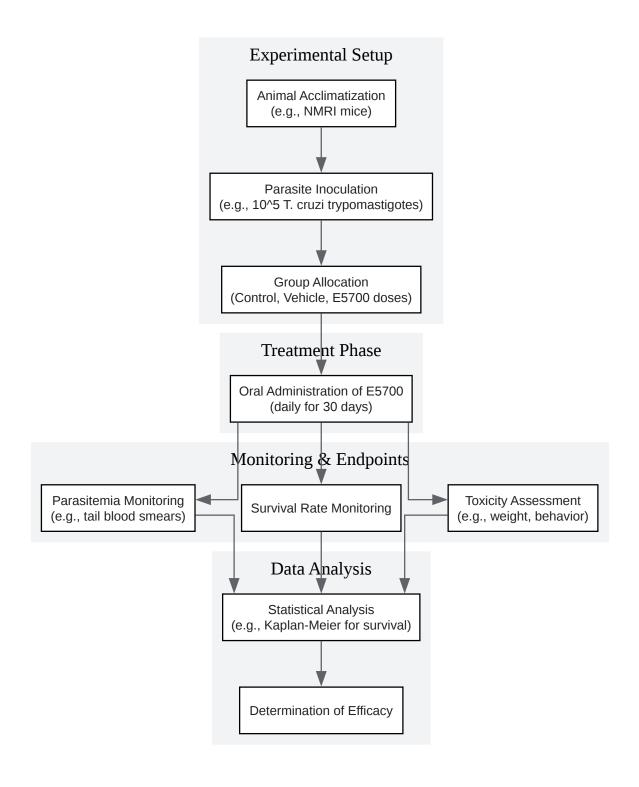
The Sterol Biosynthesis Pathway and the Role of Squalene Synthase

The sterol biosynthesis pathway is a complex multi-step process that is vital for the survival of eukaryotic organisms. The diagram below illustrates the initial steps of this pathway, highlighting the reaction catalyzed by squalene synthase and the point of inhibition by **E5700**.









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References

- 1. Farnesyl-diphosphate farnesyltransferase Wikipedia [en.wikipedia.org]
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